molecular formula C20H27N4O2+ B12353275 1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione

1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione

Cat. No.: B12353275
M. Wt: 355.5 g/mol
InChI Key: CDEBVGRFVQUGSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dipropyl-8-(3-tricyclo[3.3.1.0³,⁷]nonanyl)purin-3-ium-2,6-dione is a xanthine derivative characterized by its unique tricyclic substituent and propyl side chains. The compound, also known by synonyms such as Rolofylline and 1,3-Dnax , features a purine-2,6-dione core modified with a tricyclo[3.3.1.0³,⁷]nonanyl group at the 8-position and propyl groups at the 1- and 3-positions.

The tricyclo[3.3.1.0³,⁷]nonanyl moiety introduces steric bulk and conformational rigidity, which may influence binding to adenosine receptors or other biological targets. Its molecular formula is C₂₁H₂₉N₄O₂, with a molecular weight of approximately 369.5 g/mol .

Properties

Molecular Formula

C20H27N4O2+

Molecular Weight

355.5 g/mol

IUPAC Name

1,3-dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione

InChI

InChI=1S/C20H27N4O2/c1-3-5-23-16-15(17(25)24(6-4-2)19(23)26)21-18(22-16)20-10-12-7-13(11-20)9-14(20)8-12/h12-14H,3-11H2,1-2H3/q+1

InChI Key

CDEBVGRFVQUGSZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=NC(=NC2=[N+](C1=O)CCC)C34CC5CC(C3)CC4C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione typically involves multiple steps. The initial step often includes the preparation of the purine core, followed by the introduction of the propyl groups at positions 1 and 3. The tricyclo[3.3.1.03,7]nonanyl group is then attached through a series of reactions that may involve cyclization and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process may also include purification steps such as crystallization, distillation, and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, including reflux and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Adenosine Receptor Modulation

Rolofylline acts primarily as an antagonist at adenosine receptors, particularly the A1 and A2A subtypes. This modulation has implications for several therapeutic areas:

  • Cardiovascular Diseases : By blocking adenosine A1 receptors, Rolofylline can potentially counteract bradycardia and enhance cardiac output.
  • Neurological Disorders : Its action on A2A receptors is being explored for neuroprotective effects in conditions such as Parkinson's disease and stroke recovery.

Anti-inflammatory Effects

Studies have shown that Rolofylline may exhibit anti-inflammatory properties by modulating adenosine signaling pathways. This could be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Antitumor Activity

Emerging research indicates that Rolofylline may have antitumor effects through its interaction with the immune system and modulation of tumor microenvironments. Its ability to influence cellular proliferation and apoptosis is under investigation in various cancer models.

Case Study 1: Cardiovascular Applications

A study published in Circulation evaluated the effects of Rolofylline on heart function in animal models of heart failure. The results indicated significant improvements in cardiac output and reductions in heart rate, suggesting its potential utility in heart failure management .

Case Study 2: Neurological Research

Research featured in Journal of Neurochemistry explored the neuroprotective effects of Rolofylline in a mouse model of ischemic stroke. The findings demonstrated that treatment with Rolofylline reduced neuronal death and improved functional outcomes post-stroke .

Case Study 3: Anti-inflammatory Mechanisms

A publication in The Journal of Immunology examined the anti-inflammatory effects of Rolofylline in a model of colitis. The study found that Rolofylline treatment led to decreased levels of pro-inflammatory cytokines and improved histological scores, indicating its potential role in managing inflammatory bowel diseases .

Data Table: Summary of Applications

Application AreaMechanism of ActionRelevant Studies
Cardiovascular DiseasesAdenosine A1 receptor antagonismCirculation study
Neurological DisordersAdenosine A2A receptor modulationJournal of Neurochemistry
Anti-inflammatory EffectsModulation of cytokine releaseThe Journal of Immunology
Antitumor ActivityImmune modulation and apoptosis inductionOngoing research

Mechanism of Action

The mechanism of action of 1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione involves its interaction with specific molecular targets and pathways. It may act as an antagonist or inhibitor of certain enzymes or receptors, thereby modulating biological activities. For example, it has been shown to inhibit phosphodiesterases (PDEs) and block transient receptor potential ankyrin 1 (TRPA1) channels, leading to analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Xanthine Derivatives

Compound Name Substituents (Positions) Tricyclic Group Molecular Weight (g/mol) Key Features
Target Compound 1,3-dipropyl; 8-tricyclo[3.3.1.0³,⁷]nonanyl Yes ~369.5 High steric bulk, potential A₁ selectivity
Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine) 1,3-dimethyl; 7-(2-hydroxyethyl) No 224.2 Hydrophilic due to hydroxyethyl group
1-Butyl-3-(3-hydroxypropyl)-8-tricyclo[...]nonanyl purine-2,6-dione 1-butyl; 3-(3-hydroxypropyl); 8-tricyclo Yes ~355.4 Hydroxypropyl enhances solubility
3-Butyl-8-(chloromethyl)-7-propylpurine-2,6-dione 3-butyl; 8-(chloromethyl); 7-propyl No 298.8 Chloromethyl increases reactivity

Key Observations :

  • The tricyclo[3.3.1.0³,⁷]nonanyl group is shared with the compound in but differs in the substituents at the 1- and 3-positions, which may alter receptor binding kinetics .
  • The chloromethyl group in ’s compound introduces electrophilic reactivity, which is absent in the target compound, suggesting divergent metabolic pathways .

Physicochemical and Spectroscopic Properties

The tricyclic moiety in the target compound contributes to conformational rigidity, as evidenced by studies on bicyclo[3.3.1]nonane-2,6-dione analogs. Infrared (IR) and vibrational circular dichroism (VCD) spectra indicate that such structures exhibit distinct C=O and CH-stretching vibrations, which are sensitive to conformational changes . For example:

  • The C=O stretching region in bicyclo analogs shows peaks at ~1,700 cm⁻¹, scaled by a factor of 0.96 .
  • The target compound’s tricyclic group likely amplifies these spectral features, differentiating it from non-tricyclic xanthines like Etophylline.

Pharmacological Implications

For instance:

  • Rolofylline (a synonym for the target compound) is documented as an adenosine A₁ receptor antagonist, a property linked to its tricyclic substituent .
  • The compound in , with a hydroxypropyl group, may exhibit improved solubility but reduced blood-brain barrier penetration compared to the target compound’s dipropyl chains .

Biological Activity

1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione, commonly known as Rolofylline (CAS 136199-02-5), is a purine derivative that has garnered attention for its biological activity, particularly as an adenosine receptor antagonist. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H28_{28}N4_{4}O2_{2}
  • Molecular Weight : 356.47 g/mol
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 1
  • LogP (XlogP) : 4.9
  • IUPAC Name : 1,3-dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)-7H-purine-2,6-dione

These properties indicate that Rolofylline is a lipophilic compound, which may influence its pharmacokinetics and interaction with biological membranes .

Rolofylline primarily acts as a selective antagonist of the adenosine A1_1 receptor. By inhibiting this receptor, it can modulate various physiological processes such as:

  • Cardiovascular Effects : Adenosine A1_1 receptor antagonism can lead to increased heart rate and improved cardiac output.
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties by reducing adenosine-mediated neuroinflammation.

Case Studies and Experimental Data

  • Adenosine Receptor Binding Affinity :
    • Rolofylline has a binding affinity (Ki) of approximately 230 nM for the A1_1 receptor, indicating its potential efficacy in modulating adenosine signaling pathways .
  • In Vivo Studies :
    • In rodent models, Rolofylline demonstrated significant effects on lipid metabolism, with studies indicating that it can lower serum cholesterol and triglyceride levels effectively compared to traditional lipid-lowering agents like clofibrate .

Comparative Biological Activity Table

ParameterRolofyllineClofibrate
Ki (A1_1 receptor)230 nMN/A
Effect on CholesterolSignificant reductionModerate reduction
Effect on TriglyceridesSignificant reductionModerate reduction
MechanismA1_1 receptor antagonistPPARα agonist

Lipid Metabolism Studies

Further investigations into the lipid-lowering effects of Rolofylline revealed that it acts by inhibiting key enzymes involved in lipid synthesis, thereby altering lipid profiles favorably in animal models. For instance:

  • A study indicated a 41% reduction in serum cholesterol levels after administration over a period of 16 days in male mice .

Safety and Toxicology

While Rolofylline shows promise in various biological activities, its safety profile remains an area of ongoing research. Preliminary studies suggest that the compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties which may reduce the likelihood of adverse effects associated with high lipophilicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1,3-dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-2,6-dione, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution at the C8 position of xanthine derivatives. For example, coupling 1,3-dipropylxanthine with tricyclo[3.3.1.03,7]nonane derivatives under reflux in anhydrous DMF with catalytic K2_2CO3_3 (60–70% yield) . Optimization requires precise control of temperature (80–100°C) and inert atmosphere to avoid oxidation. Purification via column chromatography (silica gel, CH2_2Cl2_2/MeOH 9:1) is critical to isolate the product from byproducts like 8-chloro impurities.

Q. How do solubility and stability profiles of this compound impact in vitro assays?

  • Methodology : The compound exhibits poor aqueous solubility (<2.76 × 107^{-7} M at pH 7.4) but is soluble in DMSO (20 mg/mL) . For cell-based assays, pre-dissolution in DMSO followed by dilution in buffered media (final DMSO ≤0.1%) is recommended. Stability studies (HPLC monitoring) show degradation under acidic conditions (t1/2_{1/2} <24 hrs at pH 3), necessitating storage at 2–8°C in inert atmospheres .

Q. What adenosine receptor subtypes does this compound target, and how are binding affinities quantified?

  • Methodology : Competitive radioligand binding assays using [3^3H]DPCPX (A1_1 antagonist) in HEK293 cells transfected with human adenosine receptors. IC50_{50} values are calculated via nonlinear regression, with reported A1_1 receptor affinity (Ki_i = 0.8 nM) and >100-fold selectivity over A2A_{2A}, A2B_{2B}, and A3_3 subtypes . Functional activity is confirmed via cAMP accumulation assays in CHO-K1 cells.

Q. Which analytical techniques are validated for purity assessment and structural confirmation?

  • Methodology :

  • HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA gradient), retention time ~12.3 min, purity ≥98% .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ m/z = 403.2) and HRMS for exact mass confirmation.
  • NMR : 1^1H-NMR (DMSO-d6_6) peaks at δ 13.40 (s, NH), 3.91 (q, propyl-CH2_2), and 1.97–1.90 (m, tricyclo nonanyl protons) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties without compromising A1_1 receptor antagonism?

  • Methodology : Systematic modification of the tricyclo nonanyl group (e.g., halogenation or hydroxylation) and propyl chain length. For example, replacing the tricyclo group with noradamantane (as in Rolofylline) improves blood-brain barrier penetration but reduces aqueous solubility . In vivo PK/PD studies in rodents (IV/PO administration) paired with molecular docking (Glide/SP mode) identify critical hydrophobic interactions in the receptor’s orthosteric site.

Q. What experimental models are suitable for evaluating in vivo efficacy in neurological disorders?

  • Methodology : Transgenic tauopathy mice (e.g., TauΔK models) treated with 10 mg/kg/day (IP) for 4 weeks. Behavioral outcomes (Morris water maze, novel object recognition) are correlated with tau phosphorylation (Western blot: AT8/AT100 antibodies) and synaptic markers (PSD-95, synaptophysin). Rolofylline rescues memory deficits but requires co-administration with Aβ clearance agents to address contradictory solubility-to-efficacy ratios .

Q. How can contradictory solubility and bioavailability data be resolved in preclinical studies?

  • Methodology : Use of prodrug strategies (e.g., esterification of the xanthine carbonyl) or nanoformulations (liposomes, PEGylated nanoparticles). For instance, encapsulation in PEG-PLGA nanoparticles increases plasma half-life from 2.1 hrs (free drug) to 6.8 hrs in Sprague-Dawley rats . Parallel microsomal stability assays (CYP3A4/2D6) guide dose adjustments to mitigate first-pass metabolism.

Q. What computational approaches predict off-target interactions and toxicity risks?

  • Methodology :

  • Docking : SwissDock or AutoDock Vina against the DrugBank database to assess adenosine deaminase or phosphodiesterase off-target binding.
  • MD Simulations : GROMACS (50 ns trajectories) evaluates conformational stability in the A1_1 receptor binding pocket.
  • ToxPredict : QSAR models (e.g., ProTox-II) highlight potential hepatotoxicity (LD50_{50} = 320 mg/kg in rats) and mitochondrial dysfunction .

Q. What strategies mitigate batch-to-batch variability in chiral purity during scale-up synthesis?

  • Methodology : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) monitors enantiomeric excess (>99% for R-configuration). Asymmetric catalysis using Pd-BINAP complexes reduces racemization during tricyclo nonanyl coupling . Process analytical technology (PAT) tools (e.g., ReactIR) track reaction progress in real-time.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.